Obtusifoliol

概要

説明

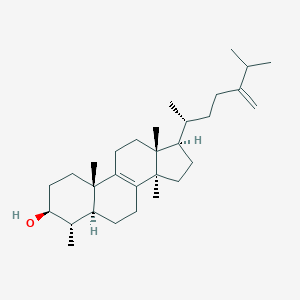

オプツシフォリオールは、特定の菌類が産生するステロールの代謝中間体です。 これは、化学式C30H50Oとモル質量426.729 g·mol−1を持つ14α-メチルステロイドと3β-ステロイドです 。 オプツシフォリオールは、細胞膜の必須成分であり、ステロイドホルモンの前駆体であるステロールの生合成において重要な化合物です .

準備方法

化学反応の分析

オプツシフォリオールは、酸化、還元、置換など、いくつかの種類の化学反応を起こします 。 これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 これらの反応から生成される主な生成物には、デルタ8,14-ステロールなどのさまざまなステロール誘導体が含まれます .

科学研究への応用

オプツシフォリオールは、いくつかの科学研究に役立ちます。 化学では、他のステロールとステロイドホルモンの合成のための前駆体として使用されます 。 生物学では、オプツシフォリオールは、ステロールの生合成における役割と、細胞膜の流動性と透過性への影響について研究されています 。 医学では、オプツシフォリオールは、ステロール生合成に関与する特定の酵素を阻害する能力により、治療薬としての可能性が調査されています 。 工業的には、オプツシフォリオールは、医薬品や化粧品などのステロール系製品の製造に使用されています .

科学的研究の応用

Role in Plant Development and Signaling

Obtusifoliol is primarily recognized for its role in the biosynthesis of brassinosteroids, which are essential for plant growth and development. The enzyme This compound 14α-demethylase is crucial in this process, converting this compound into more complex sterols that regulate various physiological processes in plants.

Case Study: CYP51G1 from Solanum chacoense

Research has shown that the cytochrome P450 enzyme CYP51G1 from Solanum chacoense can demethylate this compound, indicating its significance in sterol biosynthesis. The expression of this enzyme is predominantly found in meristems and female reproductive tissues, suggesting that this compound may act as a signaling molecule during critical developmental stages such as pollination .

Pharmacological Applications

This compound has been studied for its potential pharmacological applications, particularly in the context of antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various microbial strains.

Antimicrobial Activity

A study reported that this compound showed a minimum inhibitory concentration (MIC) of 50 μg/mL against Mycobacterium tuberculosis H37Rv and 12.5 μg/mL against Staphylococcus aureus ATCC 35338 . This suggests its potential as an antimicrobial agent, particularly in traditional medicine.

Biotechnological Applications

The synthesis of this compound and its analogues has been explored for biotechnological applications, especially concerning the inhibition of sterol biosynthesis in pathogens.

Synthesis and Derivatization

Recent advancements have achieved the chemical synthesis of this compound from lanosterol with a yield of 1.3% over ten steps. This synthesis provides a foundation for creating analogues that may serve as inhibitors of cytochrome P450 enzymes in fungi, which are often targeted by antifungal treatments .

Impact on Stress Responses

This compound has also been implicated in stress responses within plants. Its accumulation has been linked to enhanced resistance against endoplasmic reticulum stress induced by agents like brefeldin A.

Case Study: Chlamydomonas reinhardtii

In a study involving Chlamydomonas reinhardtii, it was observed that treatment with brefeldin A led to increased levels of this compound, indicating its role in maintaining membrane fluidity and homeostasis under stress conditions .

Data Table: Summary of Applications

作用機序

オプツシフォリオールは、ステロール14α-デメチラーゼ(CYP51)酵素の基質として作用することで効果を発揮します 。 これらの酵素は、オプツシフォリオールの脱メチル化を触媒し、デルタ8,14-ステロールを生成します 。 この反応は、細胞膜の構造と機能に不可欠なステロールの生合成における重要なステップです 。 オプツシフォリオールによるCYP51酵素の阻害は、ステロール生合成を阻害し、さまざまな生理学的効果をもたらす可能性があります .

類似化合物の比較

オプツシフォリオールは、ラノステロールやシクロアルテノールなどの他のステロール中間体と似ています 。 これは、ステロール14α-デメチラーゼ(CYP51)酵素の基質としての特定の役割において独自です 。 他の類似の化合物には、4α,14α-ジメチル-24-メチレン-5α-コレスタ-8-エン-3β-オールと4α,14α-ジメチル-5α-エルゴスタ-8,24(28)-ジエン-3β-オールがあります 。 これらの化合物は、オプツシフォリオールと構造的に類似していますが、ステロール生合成における特定の役割と機能は異なります .

類似化合物との比較

Obtusifoliol is similar to other sterol intermediates, such as lanosterol and cycloartenol . it is unique in its specific role as a substrate for sterol 14α-demethylase (CYP51) enzymes . Other similar compounds include 4α,14α-dimethyl-24-methylene-5α-cholesta-8-en-3β-ol and 4α,14α-dimethyl-5α-ergosta-8,24(28)-dien-3β-ol . These compounds share structural similarities with this compound but differ in their specific roles and functions in sterol biosynthesis .

生物活性

Obtusifoliol is a significant sterol biosynthetic intermediate in plants, specifically involved in the formation of various sterols and brassinosteroids. This compound has garnered attention due to its biological activities, particularly in plant physiology and potential applications in medicine. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is primarily synthesized through the cyclization of 24-methyl-Δ^5-sterols and plays a crucial role in the sterol biosynthetic pathway. It serves as a precursor for various bioactive compounds, including brassinosteroids, which are vital for plant growth and development. The enzymatic conversion of this compound is mediated by cytochrome P450 enzymes, particularly the CYP51 family, which exhibit substrate specificity towards this sterol.

Biological Significance

- Sterol Biosynthesis : this compound is an intermediate in the biosynthesis of sterols such as cholesterol in animals and ergosterol in fungi. In plants, it leads to the production of sitosterol and brassinosteroids, which are essential for maintaining membrane integrity and regulating growth processes .

- Lipid Signaling : Recent studies indicate that this compound may function as a signaling lipid molecule. For instance, its application can induce the expression of specific genes (e.g., CYP51G1-Sc) involved in developmental processes following pollination . This suggests that this compound might play a role beyond mere structural functions, potentially influencing gene expression and signaling pathways.

- Transport Mechanism : Research has shown that this compound can be transported within plants. Experiments using radiolabeled this compound demonstrated its movement from treated leaves to distal parts of the plant, indicating its potential role in systemic signaling .

Case Studies

- CYP51G1-Sc Expression : A study on Solanum chacoense revealed that CYP51G1-Sc transcripts are predominantly expressed in meristems and female reproductive tissues. The expression was significantly induced after pollination, highlighting the role of this compound in reproductive development .

- Arabidopsis Mutants : Investigations into Arabidopsis mutants lacking CYP51A2 showed that these plants accumulate this compound at the expense of other sterols, leading to defects in membrane integrity and growth. This underscores the importance of proper sterol composition for plant health .

- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties. One study reported minimum inhibitory concentrations (MIC) against various bacterial strains, suggesting potential applications in developing natural antibacterial agents .

Table 1: Biological Activities of this compound

Table 2: MIC Values of this compound Against Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Mycobacterium tuberculosis | 50 |

| Staphylococcus aureus | 12.5 |

| Escherichia coli | Not reported |

| Streptococcus pneumoniae | Not reported |

特性

IUPAC Name |

(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3/t21-,22+,23-,24+,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYKQIDRZNIKT-VSADUBDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168650 | |

| Record name | Obtusifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Obtusifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

16910-32-0 | |

| Record name | (+)-Obtusifoliol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16910-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Obtusifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016910320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Obtusifoliol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OBTUSIFOLIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RH57E39ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Obtusifoliol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001242 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。